N-Acetylimino-2-(2-dimethylaminohydrazinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylimino-2-(2-dimethylaminohydrazinyl)benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are widely recognized for their diverse applications in medicinal chemistry, industrial processes, and biological research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylimino-2-(2-dimethylaminohydrazinyl)benzamide typically involves the condensation of benzoic acids with amine derivatives. One efficient method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This green and rapid pathway ensures high yields and eco-friendly conditions. The reaction is performed under mild conditions, making it suitable for various functionalized molecules.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of advanced catalysts and green chemistry techniques, such as the aforementioned ultrasonic irradiation method, is becoming more prevalent due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
N-Acetylimino-2-(2-dimethylaminohydrazinyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Acetylimino-2-(2-dimethylaminohydrazinyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an antibacterial and antioxidant agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-tumor activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-Acetylimino-2-(2-dimethylaminohydrazinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can inhibit or activate various biological processes . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N,N-Dialkylbenzamides
Uniqueness
N-Acetylimino-2-(2-dimethylaminohydrazinyl)benzamide stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions under mild conditions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
66974-84-3 |
---|---|
Molecular Formula |
C11H15N5O2 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
N'-acetyl-2-(dimethylaminodiazenyl)benzohydrazide |
InChI |
InChI=1S/C11H15N5O2/c1-8(17)12-14-11(18)9-6-4-5-7-10(9)13-15-16(2)3/h4-7H,1-3H3,(H,12,17)(H,14,18) |
InChI Key |
FQDJWHJXBJLHQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=CC=C1N=NN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.